molecular formula C10H9Cl2NO2S B13152895 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride

4-Methylisoquinoline-5-sulfonyl chloride hydrochloride

Cat. No.: B13152895
M. Wt: 278.15 g/mol
InChI Key: YDQIWXIGESNPDO-UHFFFAOYSA-N
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Description

4-Methylisoquinoline-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C₁₀H₉Cl₂NO₂S and a molecular weight of 278.16 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride typically involves the sulfonation of 4-methylisoquinoline followed by chlorination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methylisoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

4-Methylisoquinoline-5-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylisoquinoline-5-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can modify proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylisoquinoline-5-sulfonic acid
  • 4-Methylisoquinoline-5-sulfonamide
  • 4-Methylisoquinoline-5-sulfonyl fluoride

Comparison

4-Methylisoquinoline-5-sulfonyl chloride hydrochloride is unique due to its sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis compared to its analogs, which may have different functional groups and reactivity profiles .

Properties

Molecular Formula

C10H9Cl2NO2S

Molecular Weight

278.15 g/mol

IUPAC Name

4-methylisoquinoline-5-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C10H8ClNO2S.ClH/c1-7-5-12-6-8-3-2-4-9(10(7)8)15(11,13)14;/h2-6H,1H3;1H

InChI Key

YDQIWXIGESNPDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)Cl.Cl

Origin of Product

United States

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